molecular formula C19H30O2 B13849439 Delta4-Androstene-3Beta,17Beta-diol-d3

Delta4-Androstene-3Beta,17Beta-diol-d3

Cat. No.: B13849439
M. Wt: 293.5 g/mol
InChI Key: BTTWKVFKBPAFDK-KJEDCRHKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Androstene-3,17-diol-d3, also known as androst-4-ene-3,17-diol, is a synthetic derivative of androstenedione. It is a steroid hormone that plays a crucial role in the biosynthesis of testosterone and estrone. This compound is often used in scientific research to study steroid metabolism and hormone regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Androstene-3,17-diol-d3 can be synthesized through the bioconversion of phytosterols. This process involves the use of engineered Mycobacterium strains to convert phytosterols into 4-androstene-3,17-dione, which can then be further processed to obtain 4-androstene-3,17-diol-d3 . The reaction conditions typically include controlled fermentation processes, specific temperature, pH, and nutrient conditions to optimize the yield.

Industrial Production Methods

Industrial production of 4-androstene-3,17-diol-d3 involves large-scale fermentation using genetically modified microorganisms. The process is scaled up from laboratory conditions to industrial bioreactors, where parameters such as oxygen supply, agitation, and nutrient feed are carefully controlled to maximize production efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Androstene-3,17-diol-d3 undergoes various chemical reactions, including:

    Oxidation: Conversion to 4-androstene-3,17-dione using oxidizing agents.

    Reduction: Reduction to testosterone using reducing agents like NADPH.

    Substitution: Functional group substitutions at different positions on the steroid nucleus.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions.

    Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products

Scientific Research Applications

4-Androstene-3,17-diol-d3 is widely used in scientific research for its role in steroid metabolism and hormone regulation. Its applications include:

    Chemistry: Studying the synthesis and transformation of steroid compounds.

    Biology: Investigating the role of steroid hormones in cellular processes.

    Medicine: Developing treatments for hormone-related disorders and studying the effects of steroids on human health.

    Industry: Producing steroid-based pharmaceuticals and supplements

Mechanism of Action

4-Androstene-3,17-diol-d3 exerts its effects by acting as a precursor in the biosynthesis of testosterone and estrone. It binds to androgen receptors, promoting the conversion of 4-androstene-3,17-dione to testosterone. This process involves enzymes such as 17β-hydroxysteroid dehydrogenase and aromatase, which facilitate the conversion to active hormones .

Comparison with Similar Compounds

4-Androstene-3,17-diol-d3 is structurally similar to other steroid hormones such as:

    Androstenedione: A precursor to testosterone and estrone.

    Dehydroepiandrosterone (DHEA): A precursor to androstenedione and other androgens.

    Testosterone: The primary male sex hormone.

    Estrone: An estrogen hormone involved in female reproductive health.

Compared to these compounds, 4-androstene-3,17-diol-d3 is unique in its specific role as a precursor in the biosynthesis of both testosterone and estrone, making it a valuable compound for studying hormone regulation and metabolism .

Properties

Molecular Formula

C19H30O2

Molecular Weight

293.5 g/mol

IUPAC Name

(3S,8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,13-17,20-21H,3-10H2,1-2H3/t13-,14-,15-,16-,17-,18-,19-/m0/s1/i6D2,17D

InChI Key

BTTWKVFKBPAFDK-KJEDCRHKSA-N

Isomeric SMILES

[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C[C@H](CC[C@]34C)O)C)O

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(CCC34C)O

Origin of Product

United States

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